molecular formula C16H17FN2O2S B4081203 N-ethyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

N-ethyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

Cat. No. B4081203
M. Wt: 320.4 g/mol
InChI Key: FICHMXKTZZDMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EFMC and is a member of the sulfonyl carboximidamide family. EFMC is a white crystalline powder that is soluble in organic solvents and is stable under normal laboratory conditions.

Mechanism of Action

The mechanism of action of EFMC is not fully understood, but it is believed to act by binding to specific protein targets in cells. EFMC has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in disease development and progression.
Biochemical and Physiological Effects:
EFMC has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic activity. EFMC has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using EFMC in lab experiments is its high potency and specificity for certain protein targets. EFMC is also relatively easy to synthesize and purify, making it a cost-effective option for research. One limitation of using EFMC is its potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are several future directions for research on EFMC, including the development of new EFMC analogs with improved potency and selectivity for specific protein targets. EFMC could also be used in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of EFMC and its potential applications in various disease areas.

Scientific Research Applications

EFMC has been used in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. EFMC has been shown to have potential as a lead compound for the development of new drugs to treat various diseases, including cancer, diabetes, and infectious diseases. EFMC has also been used as a tool in chemical biology research to study protein-ligand interactions and enzyme inhibition.

properties

IUPAC Name

N'-ethyl-4-fluoro-N-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-3-18-16(13-6-8-14(17)9-7-13)19-22(20,21)15-10-4-12(2)5-11-15/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICHMXKTZZDMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(C1=CC=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
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N-ethyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.